
3-(5-Bromo-pyridin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL 3-[(5-BROMOPYRIDIN-3-YL)OXY]PYRROLIDINE-1-CARBOXYLATE is a chemical compound with the molecular formula C14H20BrN2O3 It is a derivative of pyrrolidine and pyridine, featuring a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 3-[(5-BROMOPYRIDIN-3-YL)OXY]PYRROLIDINE-1-CARBOXYLATE typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridin-3-ol and tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 5-bromopyridin-3-ol is reacted with tert-butyl 3-hydroxypyrrolidine-1-carboxylate in the presence of the base to form the desired product through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL 3-[(5-BROMOPYRIDIN-3-YL)OXY]PYRROLIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the pyridine ring.
Hydrolysis: The corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
TERT-BUTYL 3-[(5-BROMOPYRIDIN-3-YL)OXY]PYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL 3-[(5-BROMOPYRIDIN-3-YL)OXY]PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
TERT-BUTYL 3-HYDROXYPYRROLIDINE-1-CARBOXYLATE: A precursor in the synthesis of the target compound.
5-BROMOPYRIDIN-3-OL: Another precursor used in the synthesis.
TERT-BUTYL 3-[(5-BROMO-3-METHOXYPYRIDIN-2-YL)OXY]PYRROLIDINE-1-CARBOXYLATE: A similar compound with a methoxy group instead of a hydrogen atom on the pyridine ring.
Uniqueness
TERT-BUTYL 3-[(5-BROMOPYRIDIN-3-YL)OXY]PYRROLIDINE-1-CARBOXYLATE is unique due to its specific substitution pattern and the presence of both pyrrolidine and pyridine rings. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C14H19BrN2O3 |
|---|---|
Peso molecular |
343.22 g/mol |
Nombre IUPAC |
tert-butyl 3-(5-bromopyridin-3-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-5-4-11(9-17)19-12-6-10(15)7-16-8-12/h6-8,11H,4-5,9H2,1-3H3 |
Clave InChI |
SBYDSWGHJFFGJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


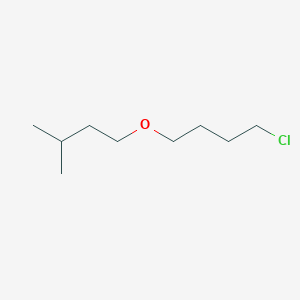
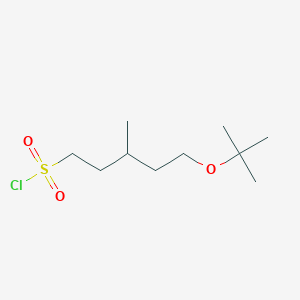

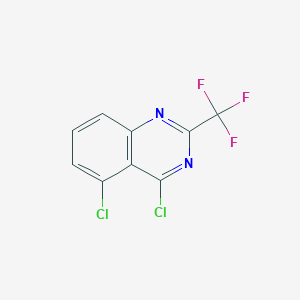
![1-(Bromomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B13487690.png)
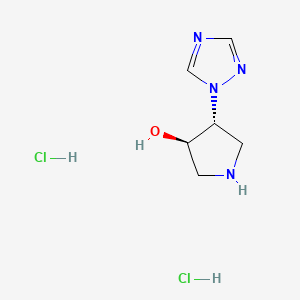
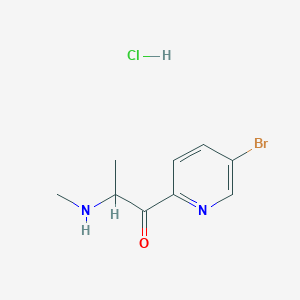


![1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13487724.png)
![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13487725.png)
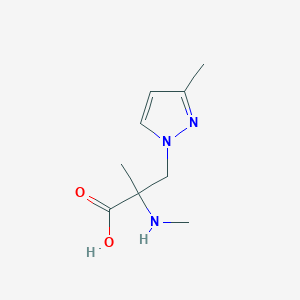
![(2S,3aS,7aS)-1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B13487734.png)
![1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B13487742.png)
